Dimethylaminoparthenolide (DMAPT): A Technical Overview of Pharmacokinetics and Oral Bioavailability
Dimethylaminoparthenolide (DMAPT): A Technical Overview of Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoparthenolide (DMAPT) is a synthetic analog of the naturally occurring sesquiterpene lactone, parthenolide. Developed to overcome the poor solubility and limited bioavailability of its parent compound, DMAPT has demonstrated significant preclinical activity, particularly in the context of oncology. This technical guide provides a comprehensive overview of the available pharmacokinetic data and oral bioavailability of DMAPT, intended to inform further research and drug development efforts.
Pharmacokinetic Profile
DMAPT exhibits favorable pharmacokinetic properties, including high oral bioavailability, a significant improvement over parthenolide. Preclinical studies in murine and canine models have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of DMAPT observed in preclinical studies.
| Species | Dose (Oral) | Cmax (µM) | T1/2 (hours) | Oral Bioavailability (%) | Reference |
| Mouse | 100 mg/kg | 25 | 0.63 | ~70 | [1][2] |
| Canine | 100 mg/kg | 61 | 1.9 | ~70 | [1][2] |
Table 1: Summary of DMAPT Pharmacokinetic Parameters in Preclinical Models.
Experimental Protocols
While detailed, step-by-step protocols for the pivotal pharmacokinetic studies of DMAPT are not extensively published in the public domain, a generalized methodology based on standard preclinical pharmacokinetic assessment is outlined below.
Generalized In Vivo Pharmacokinetic Study Protocol
-
Animal Models: Studies are typically conducted in rodent (e.g., mice) and non-rodent (e.g., canine) species to assess interspecies differences in drug metabolism and pharmacokinetics.
-
Drug Formulation and Administration:
-
Oral (PO): DMAPT is often formulated as a water-soluble salt (e.g., fumarate salt) and administered via oral gavage. The vehicle used can vary, with examples including mannitol solutions.
-
Intravenous (IV): For bioavailability studies, an intravenous formulation is required. The vehicle for IV administration would typically be a sterile, biocompatible solution such as saline or a co-solvent system if necessary to maintain solubility.
-
-
Dosing: Animals receive a single dose of DMAPT. For oral bioavailability studies, separate groups are administered the drug orally and intravenously.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of DMAPT in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for accurate quantification.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (T1/2). Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Signaling Pathways and Mechanism of Action
DMAPT exerts its biological effects through the modulation of several key signaling pathways, primarily by inducing oxidative stress, inhibiting the NF-κB pathway, and activating the p53 tumor suppressor pathway.
Inhibition of NF-κB Signaling
A primary mechanism of action for DMAPT is the inhibition of the canonical NF-κB pathway. This pathway is constitutively active in many cancers and promotes cell survival and proliferation.
Activation of p53
DMAPT has been shown to activate the p53 tumor suppressor protein. p53 plays a critical role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis.
Conclusion
Dimethylaminoparthenolide represents a promising therapeutic candidate with significantly improved pharmacokinetic properties compared to its parent compound, parthenolide. Its high oral bioavailability of approximately 70% in preclinical models makes it a viable candidate for oral administration. The primary mechanisms of action, involving the inhibition of the pro-survival NF-κB pathway and activation of the p53 tumor suppressor, provide a strong rationale for its continued investigation in oncology and other relevant disease areas. Further studies are warranted to fully elucidate its metabolic fate and to translate these preclinical findings into the clinical setting.
References
- 1. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
